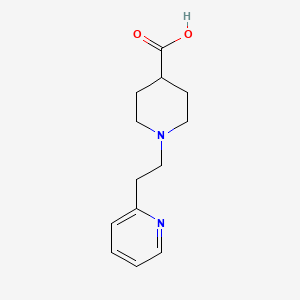

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid

Description

It is classified as a non-aromatic carboxylic acid and is utilized in peptide synthesis, particularly as a building block for Fmoc-protected non-natural amino acids . Preparation methods often involve activating the carboxylic acid group using reagents like PyBrOP in DMF or DIPCDI in DCM, followed by coupling reactions . Analytical characterization employs HPLC (for purity assessment), FTIR, and other techniques . Its structural flexibility makes it relevant in medicinal chemistry and drug design, though specific biological targets require further investigation.

Properties

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOJZIRSDDOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with piperidine-4-carboxylic acid under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-2-yl-ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Central Nervous System Modulation

Research indicates that compounds similar to 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can influence the central nervous system (CNS). These compounds are being explored for their potential as therapeutic agents in treating conditions such as depression, anxiety, and other mood disorders. For instance, derivatives of piperidine have been shown to exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

Anticancer Activity

Several studies have highlighted the anticancer properties of piperidine derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary research suggests that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research on related heterocyclic compounds indicates that they possess significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes this compound a candidate for further development as an antimicrobial drug .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including autoimmune disorders and chronic inflammatory conditions. Compounds with a similar structure have been reported to exhibit anti-inflammatory activity, which could make this compound beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: CNS Modulation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including variations of this compound. These derivatives were tested for their ability to inhibit serotonin reuptake, demonstrating significant promise as potential antidepressants .

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The pyridin-2-yl-ethyl group allows the compound to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s core structure—a piperidine ring appended with a carboxylic acid—is shared among analogs, but substituents on the piperidine nitrogen or adjacent groups modulate physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Pyridine Positional Isomerism : The pyridin-2-yl vs. pyridin-4-yl substitution (Table 1) alters electronic effects. Pyridin-2-yl’s ortho-substitution may enhance metal coordination or hydrogen bonding, whereas pyridin-4-yl’s para-substitution offers symmetry in binding interactions .

- Halogenation : The chloropyrimidine analog (CAS 1208087-83-5) increases lipophilicity (ClogP ~1.5 inferred), favoring membrane permeability but possibly reducing solubility .

- Salt Forms : Hydrochloride salts (e.g., 210962-09-7) enhance solubility, critical for oral bioavailability in drug candidates .

Biological Activity

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, especially in the treatment of neurological disorders.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a pyridine group and a carboxylic acid moiety. This specific arrangement contributes to its ability to engage with molecular targets such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with proteins involved in cellular signaling pathways. The pyridin-2-yl-ethyl group facilitates binding to specific sites on proteins, which can modulate their activity and lead to alterations in cellular processes such as gene expression and signal transduction .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyridine derivatives have shown efficacy against neurotropic alphaviruses, suggesting potential applications in treating viral infections affecting the central nervous system .

Neuroprotective Effects

Given its structural characteristics, the compound is being investigated for neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological conditions. Preliminary studies suggest that analogs of this compound can protect against neuronal damage caused by viral infections .

Antimicrobial Properties

The presence of the pyridine nucleus in this compound has been associated with antimicrobial activities. Compounds containing similar structures have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess such activities .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and its analogs:

- Antiviral Studies : In vitro assays demonstrated that certain derivatives exhibited significant antiviral activity against Western equine encephalitis virus (WEEV), with effective concentrations leading to reduced viral replication .

- Neuroprotective Studies : Animal models have shown that compounds similar to this compound can confer protection against neuroadapted Sindbis virus infection, emphasizing their potential as therapeutic agents for CNS infections .

- Antimicrobial Activity : Recent literature highlights the antimicrobial properties of pyridine derivatives, suggesting that this compound could be explored further for its potential to combat bacterial and fungal infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Pyridin-2-yl)amides | Pyridine ring | Antimicrobial, antiviral |

| 3-Bromoimidazo[1,2-a]pyridines | Similar pyridine structure | Antiviral |

| Isonipecotic acid | Piperidine ring | Neuroprotective effects |

This table illustrates how variations in structure can influence biological activity, highlighting the potential therapeutic avenues for this compound.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid, and how can structural integrity be verified?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including coupling of pyridine and piperidine moieties. A green chemistry approach using eco-friendly solvents (e.g., ethanol/water mixtures) and catalysts (e.g., palladium-based catalysts) is recommended to minimize environmental impact . Post-synthesis, structural verification employs spectroscopic techniques:

- NMR : Confirm the presence of the pyridin-2-yl ethyl group (δ ~8.5 ppm for aromatic protons) and piperidine ring protons (δ ~2.5–3.5 ppm for CH₂ and CH groups) .

- IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields for this compound while addressing steric hindrance in the piperidine ring?

Methodological Answer: Steric hindrance at the piperidine-4-position can be mitigated by:

- Temperature Control : Slow addition of reagents at 0–5°C to reduce side reactions.

- Catalyst Selection : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity of the piperidine nitrogen .

- Protection/Deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent unwanted interactions during coupling steps .

Yield optimization may require iterative HPLC purification and reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) .

Biological Activity and Target Binding

Q. Q3. What methodological approaches are used to evaluate the biological activity of this compound, particularly its interaction with neuronal receptors?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for targets like GABAₐ or nicotinic acetylcholine receptors. Competitive binding curves (IC₅₀ values) quantify potency .

- Functional Assays : Electrophysiology (patch-clamp) to assess ion channel modulation in transfected HEK293 cells .

- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding poses in receptor active sites .

Handling Data Contradictions in Biological Studies

Q. Q4. How should researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer: Contradictions may arise from assay variability or impurities. To address this:

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

- Purity Verification : Re-analyze compound purity via HPLC-MS (>98% purity threshold) and exclude batches with detectable impurities .

- Structural Analog Comparison : Benchmark activity against structurally similar compounds (e.g., 1-(pyridin-3-ylmethyl)piperidine derivatives) to identify SAR trends .

Structure-Activity Relationship (SAR) Exploration

Q. Q5. What strategies are recommended for modifying the pyridine-piperidine scaffold to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyridine ring with pyrimidine or isoquinoline to improve metabolic resistance while retaining binding affinity .

- Carboxylic Acid Modifications : Convert the carboxylic acid to amides or esters (e.g., ethyl ester prodrugs) to enhance membrane permeability .

- Piperidine Substituents : Introduce methyl or fluorine groups at the 4-position to block cytochrome P450-mediated oxidation .

Analytical Method Development

Q. Q6. How can researchers develop a robust HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

- Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% acetonitrile over 20 minutes).

- Detection : UV detection at 254 nm (pyridine absorption) or MS/MS for higher specificity .

- Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>90% in plasma) per ICH guidelines .

Stability and Storage Considerations

Q. Q7. What are the critical stability parameters for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Computational Modeling

Q. Q8. How can molecular dynamics simulations improve understanding of this compound’s conformational flexibility?

Methodological Answer:

- Force Field Selection : Use AMBER or CHARMM force fields to model piperidine ring puckering and pyridine rotation .

- Simulation Parameters : Run 100-ns trajectories in explicit solvent (TIP3P water) to analyze free energy landscapes (FELs) for low-energy conformers.

- Binding Pocket Analysis : Identify key residues (e.g., Tyr190 in GABAₐ receptors) through hydrogen bonding and π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.